molecular formula C16H12O4 B1208917 2-(9-Oxoxanthen-2-yl)propionic Acid CAS No. 30087-33-3

2-(9-Oxoxanthen-2-yl)propionic Acid

Cat. No.: B1208917
CAS No.: 30087-33-3
M. Wt: 268.26 g/mol
InChI Key: JUCCZCZDAPBGIV-UHFFFAOYSA-N
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Description

2-(9-Oxoxanthen-2-yl)propionic Acid: is a chemical compound with the molecular formula C16H12O4 . It is a derivative of xanthene, a tricyclic aromatic hydrocarbon. This compound is known for its applications in various fields, including materials science and polymer chemistry, due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(9-Oxoxanthen-2-yl)propionic Acid typically involves the reaction of xanthone with propionic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction mixture is heated to a temperature of around 100-120°C for several hours to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of high-pressure reactors and advanced catalytic systems can further optimize the reaction conditions, leading to higher purity and reduced production costs.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 2-(9-Oxoxanthen-2-yl)propionic Acid can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reduction reactions can convert the ketone group in the xanthene moiety to an alcohol group. Sodium borohydride is a typical reducing agent used for this purpose.

    Substitution: The compound can participate in substitution reactions, where functional groups on the xanthene ring are replaced with other groups. Halogenation using chlorine or bromine is a common example.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Halogenation using chlorine gas or bromine in the presence of a catalyst.

Major Products:

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Halogenated xanthene derivatives.

Scientific Research Applications

Chemistry: 2-(9-Oxoxanthen-2-yl)propionic Acid is used as a photobase generator in polymer chemistry. It releases a strong base upon exposure to UV light, which initiates polymerization reactions. This property makes it valuable in the production of photoresists and other light-sensitive materials.

Biology: In biological research, this compound can be used as a fluorescent probe due to its xanthene core. It can help in the visualization of cellular structures and processes under a fluorescence microscope.

Medicine: Although not widely used in medicine, derivatives of this compound have potential applications in drug delivery systems. The compound’s ability to undergo controlled chemical reactions makes it suitable for designing targeted drug release mechanisms.

Industry: In the industrial sector, this compound is used in the production of advanced materials, such as coatings and adhesives. Its photoreactive properties enable the development of materials with specific mechanical and chemical characteristics.

Mechanism of Action

The primary mechanism of action of 2-(9-Oxoxanthen-2-yl)propionic Acid involves its ability to generate a strong base upon exposure to UV light. This photodecarboxylation reaction releases a base, which can then initiate polymerization or other chemical reactions. The molecular targets include the functional groups in the polymer matrix, leading to the formation of cross-linked networks or other polymer structures.

Comparison with Similar Compounds

    Xanthone: The parent compound of 2-(9-Oxoxanthen-2-yl)propionic Acid, known for its use in organic synthesis and as a building block for various derivatives.

    Fluorescein: A xanthene derivative widely used as a fluorescent dye in biological research.

    Eosin: Another xanthene derivative used as a dye in histology and as a pH indicator.

Uniqueness: this compound is unique due to its ability to act as a photobase generator. This property distinguishes it from other xanthene derivatives, which may not exhibit the same level of photoreactivity. Its applications in polymer chemistry and materials science further highlight its distinctiveness compared to other similar compounds.

Properties

IUPAC Name

2-(9-oxoxanthen-2-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O4/c1-9(16(18)19)10-6-7-14-12(8-10)15(17)11-4-2-3-5-13(11)20-14/h2-9H,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUCCZCZDAPBGIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=C(C=C1)OC3=CC=CC=C3C2=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80952497
Record name 2-(9-Oxo-9H-xanthen-2-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80952497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30087-33-3
Record name α-Methyl-9-oxo-9H-xanthene-2-acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=30087-33-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 9-Oxoxanthen-2-yl-alpha-propionic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030087333
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(9-Oxo-9H-xanthen-2-yl)propanoic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(9-Oxoxanthen-2-yl)propionic Acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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